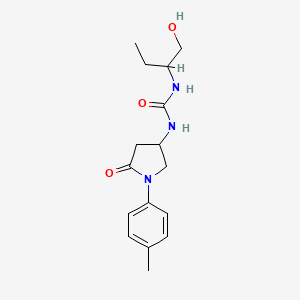![molecular formula C11H13NOS B2455819 (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine CAS No. 86052-45-1](/img/structure/B2455819.png)
(furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the condensation of furan-2-carbaldehyde with 2-(thiophen-2-yl)ethylamine. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine linkage .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the furan and thiophene rings .
Scientific Research Applications
(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s heterocyclic rings may enable it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
(Furan-2-ylmethyl)amine: Lacks the thiophene ring, making it less versatile in certain applications.
(Thiophen-2-ylmethyl)amine: Lacks the furan ring, which may reduce its reactivity and stability.
(Furan-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine:
Uniqueness
(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both furan and thiophene rings, which confer a combination of stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-3-10(13-7-1)9-12-6-5-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNUPARUWYOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4R)-3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2455737.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2455743.png)

![N-allyl-2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2455746.png)

![2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide](/img/structure/B2455749.png)
![(3-{[(Oxolan-2-yl)methoxy]methyl}phenyl)methanamine](/img/structure/B2455751.png)

![3-amino-N-(2-ethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2455754.png)


![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2455758.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455759.png)
